2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide

Description

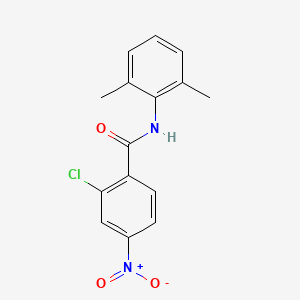

2-Chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide is a benzamide derivative featuring a nitro group at the para position (C4) and a chlorine atom at the ortho position (C2) on the benzamide ring. The N-substituent is a 2,6-dimethylphenyl group, which introduces steric and electronic effects that influence its physicochemical and biological properties.

This compound belongs to a class of benzamides studied for diverse applications, including anticonvulsant agents and agrochemicals.

Properties

IUPAC Name |

2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c1-9-4-3-5-10(2)14(9)17-15(19)12-7-6-11(18(20)21)8-13(12)16/h3-8H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIYHPKNUYRHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501225488 | |

| Record name | Benzamide, 2-chloro-N-(2,6-dimethylphenyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501225488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32212-39-8 | |

| Record name | Benzamide, 2-chloro-N-(2,6-dimethylphenyl)-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32212-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-chloro-N-(2,6-dimethylphenyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501225488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide typically involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride, followed by nitration. The reaction conditions often include the use of organic solvents such as tetrahydrofuran or acetonitrile, and the presence of a base like anhydrous sodium acetate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The reaction mixture is usually stirred at room temperature, and the chloroacetyl chloride is added slowly to control the exothermic reaction. After the reaction is complete, the product is purified by crystallization .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of various substituted derivatives.

Reduction: Formation of 2-chloro-N-(2,6-dimethylphenyl)-4-aminobenzamide.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide is in medicinal chemistry. It serves as a potential intermediate in the synthesis of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's structure allows it to interact with biological targets effectively, making it useful in drug development.

- Case Study: Antinflammatory Activity

Research has shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies indicate that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for the determination of enantiomers in various biological samples. Its application in gas-liquid chromatography (GLC) with electron-capture detection has been documented.

- Application Example: Enantiomer Separation

A notable application involves the simultaneous determination of tocainide enantiomers in blood plasma using this compound as a derivatizing agent . This method enhances the sensitivity and specificity of the analysis.

Synthesis of Other Compounds

The compound acts as an important precursor in organic synthesis. Its reactive functional groups facilitate further chemical modifications leading to the formation of more complex molecules.

- Synthesis Pathways

- Chloroacetamide Derivatives : The compound can be transformed into various chloroacetamide derivatives, which are valuable in synthesizing agrochemicals and pharmaceuticals .

- Nitro Compounds : The nitro group can undergo reduction reactions to yield amines that are essential for producing dyes and other industrial chemicals .

Environmental Applications

Research into environmental applications is emerging, particularly regarding the degradation of pollutants. Compounds similar to this compound have been studied for their ability to act as intermediates in bioremediation processes.

- Case Study: Biodegradation Studies

Studies have indicated that certain nitro-containing compounds can be biodegraded by specific microbial strains, reducing environmental toxicity . This opens avenues for developing environmentally friendly remediation strategies.

Data Tables

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity .

Comparison with Similar Compounds

Structural and Pharmacological Analogues

Key structural analogs include:

N-(2,6-Dimethylphenyl)-4-nitrobenzamide : Lacks the 2-chloro substituent on the benzamide ring. It exhibits potent anticonvulsant activity in the maximal electroshock (MES) test (ED₅₀ = 31.8 µmol/kg) with a protective index (PI) of 5.2 .

N-(2-Chloro-6-methylphenyl)-4-nitrobenzamide : Features a chloro substituent on the N-phenyl group instead of the benzamide ring. It shows higher PI (11.8) due to reduced neurotoxicity (TD₅₀ = 1.068 µmol/kg) but lower MES potency (ED₅₀ = 90.3 µmol/kg) .

2-Chloro-N-(2,6-dimethylphenyl)acetamide : A simpler acetamide derivative with a chloro substituent. Crystallographic studies reveal intermolecular N–H···O hydrogen bonding, influencing solubility and stability .

Table 1: Pharmacological and Structural Comparison of Benzamide Derivatives

| Compound Name | ED₅₀ (MES Test, µmol/kg) | TD₅₀ (µmol/kg) | Protective Index (PI) | Key Substituents |

|---|---|---|---|---|

| N-(2,6-Dimethylphenyl)-4-nitrobenzamide | 31.8 | 166.9 | 5.2 | 4-NO₂, N-(2,6-dimethylphenyl) |

| N-(2-Chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1,068 | 11.8 | 4-NO₂, N-(2-Cl-6-methylphenyl) |

| 2-Chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide* | Not reported | Not reported | Hypothetical | 2-Cl, 4-NO₂, N-(2,6-dimethylphenyl) |

*Hypothetical data inferred from structural analogs.

Substituent Effects on Activity

- Chloro Substituent: The addition of a 2-chloro group on the benzamide ring (vs. However, it may also increase toxicity, as seen in chloro-substituted agrochemicals (e.g., herbicides in –6) .

- Nitro Group : The para-nitro group is critical for anticonvulsant efficacy, as it stabilizes the molecule’s electron-deficient aromatic system, facilitating interactions with biological targets .

Physicochemical and Crystallographic Insights

- Solubility and Stability : Chloro and nitro groups reduce aqueous solubility but improve crystallinity. For example, 2-chloro-N-(2,6-dimethylphenyl)acetamide forms stable crystals via N–H···O hydrogen bonds, a feature likely shared by the target compound .

- Agrochemical Relevance : Chloro-substituted benzamides like 2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide () demonstrate the versatility of this scaffold in herbicide design, though the target compound’s nitro group may redirect its application toward pharmacology .

Biological Activity

2-Chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.73 g/mol. The compound features a chloro group at the second position, a dimethylphenyl group at the nitrogen position, and a nitro group at the para position relative to the benzamide core. These functional groups are believed to influence its chemical reactivity and biological activity significantly.

The mechanism of action for this compound involves several pathways:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Binding Affinity : The chloro and dimethylphenyl groups likely enhance the compound's binding affinity and specificity for biological targets, which may include enzymes or receptors involved in disease pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. A comparative study highlighted the compound's inhibitory activity against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated through various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human colon carcinoma cells (HT29) and breast cancer cells (MCF-7).

- Case Study : In one study, treatment with this compound resulted in a dose-dependent decrease in cell viability with IC50 values reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HT29 | 15 |

| MCF-7 | 20 |

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the benzamide scaffold can significantly alter biological activity. For instance:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-chloro-N-(2,6-dimethylphenyl)-4-nitrobenzamide?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation, nitration, or substitution. For example, analogous benzamide derivatives are prepared by reacting substituted anilines (e.g., 2,6-dimethylaniline) with activated carboxylic acid derivatives (e.g., chlorinated nitrobenzoyl chlorides) under reflux conditions. Purification often involves extraction, vacuum filtration, and recrystallization, as seen in lidocaine analog syntheses . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products like unreacted intermediates.

Q. What pharmacological activities have been reported for this compound?

- Methodological Answer : Studies on structurally similar benzamides (e.g., N-(2,6-dimethylphenyl)-4-nitrobenzamide) reveal potent anticonvulsant activity in maximal electroshock (MES) tests. For instance, ED50 values of 31.8 µmol/kg (mice) and protective indices (PI = TD50/ED50) up to 11.8 have been observed. These assays involve intraperitoneal dosing in rodents, followed by neurotoxicity evaluations to determine therapeutic windows .

Q. How is the compound structurally characterized to confirm purity and identity?

- Methodological Answer : Advanced techniques such as X-ray crystallography (using SHELX programs for refinement ), NMR spectroscopy (analyzing aromatic proton splitting patterns), and mass spectrometry (verifying molecular ion peaks) are employed. For nitrobenzamides, IR spectroscopy can confirm nitro group absorption bands (~1520 cm<sup>-1</sup> for asymmetric stretching).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., varying ED50 values) may arise from differences in animal models (mice vs. rats), dosage forms (intraperitoneal vs. oral), or assay protocols . Standardized protocols (e.g., consistent seizure induction methods in MES tests) and cross-validation using in vitro assays (e.g., receptor binding studies) are critical. Structural analogs with chloro or trifluoromethyl substitutions should be compared to isolate substituent effects .

Q. What strategies optimize the compound’s protective index (PI) in preclinical studies?

- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications:

- Electron-withdrawing groups (e.g., -NO2, -Cl) enhance anticonvulsant potency but may increase toxicity.

- Hydrophobic substituents (e.g., 2,6-dimethylphenyl) improve blood-brain barrier penetration.

- Computational modeling (e.g., molecular docking) identifies interactions with sodium channels or GABA receptors. Dose-response curves in multiple species refine PI calculations .

Q. How can reaction conditions be optimized to avoid byproducts during synthesis?

- Methodological Answer : Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitrobenzamide formation.

- Catalysis : Lewis acids (e.g., AlCl3) improve electrophilic substitution efficiency.

- Temperature control : Lower temperatures reduce hydrolysis of reactive intermediates (e.g., acyl chlorides).

- Chromatographic monitoring (TLC/HPLC) detects impurities early, enabling iterative refinement .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer : Nitro and chloro groups complicate HPLC-UV detection due to overlapping absorbance peaks. Solutions include:

- Derivatization : Converting nitro groups to fluorescent derivatives for enhanced sensitivity.

- LC-MS/MS : Using multiple reaction monitoring (MRM) to isolate target ions.

- Ion-pair chromatography : Employing tetrabutylammonium salts to resolve polar impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.